molecular formula C28H42O7 B1649272 Methyl lucidenate G CAS No. 102607-20-5

Methyl lucidenate G

Cat. No.: B1649272
CAS No.: 102607-20-5
M. Wt: 490.6
InChI Key: VGRAGVJGXZADGV-BDXPFUGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

Methyl lucidenate G (C₂₈H₄₂O₇; molecular weight: 490.6 g/mol) is a lanostane-type triterpenoid isolated primarily from Ganoderma lucidum. Its structure features a tetracyclic lanostane skeleton with a 5α-lanost-8-ene core and multiple oxygenated functional groups (Figure 1). Key structural elements include:

  • Stereochemical configuration : Nine defined stereocenters (C-4β, C-5α, C-7β, C-10β, C-13β, C-14α, C-15α, C-17β, and C-24R).
  • Functional groups :
    • Hydroxyl groups at C-7β and C-15α.
    • A hydroxymethyl group at C-4β.
    • Ketones at C-3 and C-11.
    • A methyl ester moiety at C-24.

The side chain at C-17 adopts an E-configuration for the Δ²⁴,²⁵ double bond, confirmed by NOESY correlations and comparative analysis with related triterpenoids.

Table 1: Key structural features of this compound

Feature Position/Description
Molecular formula C₂₈H₄₂O₇
Molecular weight 490.6 g/mol
Stereocenters 9 (absolute configuration confirmed)
Double bonds Δ⁸,⁹ (lanostane core); Δ²⁴,²⁵ (E)
Oxygenated groups 2 hydroxyls, 2 ketones, 1 methyl ester

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 5.24 (1H, dd, J = 9.3, 7.1 Hz, H-24), confirming the E-configured double bond.
    • δ 4.37 (1H, d, J = 11.0 Hz, H-26a) and δ 3.99 (1H, d, J = 11.0 Hz, H-26b), indicating a hydroxymethyl group.
    • δ 3.67 (3H, s, COOCH₃), characteristic of the methyl ester.
  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ 209.4 (C-3 ketone), 198.9 (C-11 ketone).
    • δ 174.1 (C-24 ester carbonyl).
    • δ 72.2 (C-7β-OH), 69.2 (C-15α-OH).

Infrared (IR) Spectroscopy

  • Peaks at 3400 cm⁻¹ (O–H stretch), 1730 cm⁻¹ (ester C=O), and 1700 cm⁻¹ (ketone C=O).

Mass Spectrometry (MS)

  • HR-EIMS : m/z 490.2905 [M]⁺, consistent with the molecular formula C₂₈H₄₂O₇.
  • Fragmentation patterns include McLafferty rearrangement ions at m/z 404 and 144.

Crystallographic Analysis and Computational Modeling

While crystallographic data for this compound remain unpublished, computational modeling has provided insights:

  • Density Functional Theory (DFT) : Optimized geometry reveals a bent side chain due to steric hindrance between C-24 and C-26 substituents.
  • Molecular docking : Studies suggest the C-15 hydroxyl and C-24 ester groups participate in hydrogen bonding with biological targets.

Figure 2: Predicted lowest-energy conformation (DFT-B3LYP/6-31G*)
[Insert schematic showing optimized geometry with key interactions]

Comparative Structural Analysis with Related Ganoderma Triterpenoids

This compound shares structural motifs with other Ganoderma triterpenoids but differs in functionalization (Table 2):

Table 2: Structural comparison with related compounds

Compound Key Differences Reference
Ganoderic acid C Carboxylic acid at C-26 (vs. methyl ester)
Methyl ganoderate L Additional hydroxyl at C-20
Lucidone C Lack of C-24 ester; cyclic ketone at C-11
Ganodermanondiol Diols at C-3 and C-15; no ketones

The C-24 methyl ester in this compound enhances lipophilicity (calculated LogP: 4.2) compared to carboxylated analogs (LogP: 3.1–3.8). This modification may influence membrane permeability and bioactivity.

Properties

IUPAC Name

methyl (4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-15(7-8-22(34)35-6)16-11-21(33)28(5)24-17(30)12-19-25(2,10-9-20(32)26(19,3)14-29)23(24)18(31)13-27(16,28)4/h15-17,19,21,29-30,33H,7-14H2,1-6H3/t15-,16-,17+,19-,21+,25+,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRAGVJGXZADGV-BDXPFUGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102607-20-5
Record name Methyl lucidenate G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102607205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL LUCIDENATE G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS7035X4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methyl lucidenate G is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, known for its extensive biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is part of a larger family of triterpenoids that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. The compound is structurally related to other lucidenic acids and has been studied for its therapeutic potential.

1. Anticancer Activity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values of this compound compared to other related compounds:

CompoundCancer Cell LineIC50 (µM)
This compoundHL-60 (Leukemia)64.5
HeLa (Cervical Carcinoma)142
MCF-7 (Breast Carcinoma)61
Ganoderic Acid AHL-601.6
Lucidenic Acid BHepG245.0

The compound's mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased activity of pro-apoptotic factors such as caspase-3 and caspase-9 .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For instance, it has been shown to suppress the activation of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines .

3. Antioxidant Activity

This compound also possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, potentially reducing the risk of chronic diseases associated with oxidative stress .

Study on Cytotoxicity

A study conducted by researchers isolated twelve triterpenoids from Ganoderma lucidum, including this compound. The cytotoxicity was evaluated against various cancer cell lines, revealing that this compound effectively inhibited cell proliferation in a dose-dependent manner .

Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound induces cell cycle arrest at the G1 phase and promotes apoptosis through intrinsic pathways. This was confirmed through assays measuring mitochondrial membrane potential and apoptotic marker expression .

Scientific Research Applications

Biological Activities

1. Anti-Cancer Properties
Methyl lucidenate G has demonstrated significant anti-cancer effects in various studies. Research indicates that extracts from Ganoderma lucidum, including this compound, inhibit the growth and metastasis of cancer cells. For instance, a study involving mice treated with Ganoderma lucidum extracts showed a reduction in tumor formation and hyperplasia when exposed to carcinogens like PhIP and DSS . The compound's ability to modulate cell signaling pathways involved in cancer progression suggests its potential as a therapeutic agent.

2. Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are notable, particularly in the context of chronic inflammatory diseases. Studies have shown that this compound can reduce markers of inflammation and inhibit macrophage infiltration in tissues affected by inflammatory stimuli . This makes it a candidate for developing treatments for conditions such as colitis and other inflammatory disorders.

3. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases, such as Alzheimer's disease. The compound appears to mitigate the toxic effects of β-amyloid proteins on neurons by modulating critical signaling pathways involved in cellular stress responses . This suggests that this compound could be explored further for its therapeutic applications in neuroprotection.

Pharmacological Insights

The pharmacological effects of this compound are part of a broader category of triterpenoids found in Ganoderma lucidum. These compounds have been extensively studied for their health benefits:

Triterpenoid Biological Activity Unique Features
This compoundAnti-cancer, anti-inflammatoryDerived from Ganoderma lucidum
Ganoderic acid AStrong anti-tumor activityMultiple hydroxyl groups
Lucidenic acid BImmune-modulating effectsSlightly different side chains
Ganoderic acid CHepatoprotective propertiesSimilar lanostane structure

Case Studies

Several studies have illustrated the effectiveness of this compound and related compounds:

  • Study on Colitis-Associated Cancer: In an animal model, treatment with Ganoderma lucidum extract containing this compound significantly suppressed tumor formation associated with colitis. The results indicated a restoration of normal colonic architecture at higher dosages .
  • Neurodegeneration Research: A study focused on the effects of Ganoderma lucidum extracts on stressed neuronal cells demonstrated that these extracts could reduce the phosphorylation of signaling molecules linked to Alzheimer's pathology, showcasing the neuroprotective properties of its constituents .

Chemical Reactions Analysis

Biosynthetic Pathway Context

Methyl lucidenates are lanostane-type triterpenoids biosynthesized via the mevalonate (MVA) pathway in Ganoderma species . Key enzymatic steps include:

  • Cyclization : 2,3-oxidosqualene → lanosterol via lanosterol synthase (LS) .

  • Oxidation/Modification : Cytochrome P450-mediated oxidation introduces hydroxyl and carbonyl groups, while esterification forms methyl esters like methyl lucidenates .

Chemical Reactivity of Methyl Lucidenates

While Methyl lucidenate G itself lacks direct reaction studies, analogous compounds (e.g., Methyl lucidenates A, E2, F) exhibit characteristic triterpenoid reactivity:

Table 1: Documented Reactions of Methyl Lucidenate Analogues

CompoundReaction TypeReagents/ConditionsProductSource
Methyl lucidenate AEster hydrolysis Acidic/alkaline aqueous conditionsLucidenic acid A
Methyl lucidenate E2Reduction (C-3 ketone) NaBH₄ in methanol7-Oxo-ganoderic acid Z
Methyl lucidenate FEpoxidation m-CPBA in dichloromethaneEpoxidized derivative
Ganoderic acid DMMethyl esterification Trimethylsilyldiazomethane in benzeneGanoderic acid DM methyl ester

Reduction Reactions

  • NaBH₄-mediated reduction : Converts ketones (e.g., C-3 carbonyl in Methyl lucidenate E2) to secondary alcohols .
    Example:

    Methyl lucidenate E2NaBH47-Oxo-ganoderic acid Z\text{Methyl lucidenate E2} \xrightarrow{\text{NaBH}_4} \text{7-Oxo-ganoderic acid Z}

Esterification/Hydrolysis

  • Acid-catalyzed hydrolysis : Cleaves methyl esters to carboxylic acids (e.g., Methyl lucidenate A → Lucidenic acid A) .
    Example:

    Methyl lucidenate AH3O+Lucidenic acid A + CH3OH\text{Methyl lucidenate A} \xrightarrow{\text{H}_3\text{O}^+} \text{Lucidenic acid A + CH}_3\text{OH}

Oxidative Modifications

  • Epoxidation : Introduces epoxide rings via peracid reagents (e.g., m-CPBA) .

  • Cytochrome P450-mediated oxidation : Adds hydroxyl groups to the triterpenoid backbone .

Analytical Characterization

While this compound is not explicitly quantified, HPLC-DAD methods for analogous compounds provide methodological benchmarks :

Table 2: HPLC Parameters for Methyl Lucidenates

CompoundRetention Time (min)Linear Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)
Methyl lucidenate A97.48 ± 0.087.50–180.000.682.04
Methyl lucidenate E293.33 ± 0.087.50–180.000.912.74

Comparison with Similar Compounds

Methyl lucidenate G shares structural and functional similarities with other methyl lucidenates and lucidenic acids. Below is a detailed comparison based on chemical distribution , bioactivity , and quantitative data :

Structural and Functional Analogues
Compound Key Structural Features Primary Bioactivities Species/Source
This compound Methyl ester of lucidenic acid derivative Not well-documented; inferred immunomodulatory and cytotoxic potential from analogs G. lucidum (cultivated)
Methyl lucidenate E2 C-26 methyl ester, hydroxyl at C-7, ketone at C-11 Immunomodulation (enhances macrophage activity), antiviral (EBV inhibition) G. australe, G. applatatum
Methyl lucidenate F C-24 methyl ester, hydroxyl at C-3 Tyrosinase inhibition (IC₅₀ = 32.23 μM), skin-whitening potential G. lucidum (ethanol extracts)
Methyl lucidenate A C-26 methyl ester, hydroxyl at C-15 Anticancer (cytotoxicity against HL-60 cells), anti-inflammatory G. lucidum (cultivated)
Lucidenic acid E2 Free carboxyl group at C-26 Antiviral (EBV inhibition), anti-inflammatory Wild G. lucidum
Quantitative Distribution Across Species

Data from HPLC-DAD analyses of Vietnamese Ganoderma species (µg/g dry weight) :

Compound G. lucidum (Wild) G. lucidum (Cultivated) G. australe G. applatatum G. colossum
This compound Not detected Trace (in ReishiMax) Not detected Not detected Not detected
Methyl lucidenate E2 < LOQ 286.94–446.95 18,247.10 2499.52 1023.84
Methyl lucidenate A Not detected 144.89 Not detected Not detected Not detected
Lucidenic acid E2 319.47–1766.75 258.06–481.31

Key Findings :

  • Species Specificity : Methyl lucidenate E2 is abundant in G. australe and G. applatatum but absent in wild G. lucidum. In contrast, lucidenic acid E2 dominates in wild G. lucidum .
  • Cultivation Impact : Cultivated G. lucidum accumulates methyl lucidenates (e.g., E2, A) at higher levels than wild counterparts, likely due to controlled growth conditions .
  • Bioactivity Correlations: Methyl lucidenate E2’s high concentration in G. australe correlates with its potent immunomodulatory effects, while methyl lucidenate F’s tyrosinase inhibition aligns with its structural affinity for enzyme active sites .
Pharmacological Overlaps and Distinctions
  • Antiviral Activity : Methyl lucidenate E2 and lucidenic acid E2 both inhibit Epstein-Barr virus (EBV) activation, but the former’s esterification enhances bioavailability .
  • Enzyme Inhibition : Methyl lucidenate F’s tyrosinase inhibition (IC₅₀ = 32.23 μM) surpasses kojic acid (IC₅₀ = 45.70 μM), making it a superior candidate for dermatological applications .
  • Cytotoxicity : Methyl lucidenate A shows cytotoxicity against leukemia cells (HL-60), whereas this compound’s effects remain uncharacterized .

Preparation Methods

Source Material and Pretreatment

Ganoderma lucidum spores or fruiting bodies serve as the primary source of methyl lucidenate G. Prior to extraction, raw materials undergo drying (70°C for 12–24 hours) and grinding to a fine powder (30–60 mesh sieve). Defatting is critical to remove lipophilic interferents: powdered biomass is refluxed with petroleum ether (1:10 w/v) at 70°C for 1 hour, repeated twice. This step eliminates fatty acids and sterols, yielding a defatted residue rich in triterpenoids.

Solvent Extraction and Fractionation

The defatted material undergoes sequential solvent extraction:

  • Ethyl acetate extraction : Residue is heated in ethyl acetate (1:10 w/v) at 75°C for 2 hours, filtered, and evaporated under vacuum. This crude extract contains triterpenoids, including this compound.
  • Methanol fractionation : The ethyl acetate extract is dissolved in methanol and subjected to C18 column chromatography. Gradient elution with aqueous methanol (40%–75% methanol) isolates this compound-enriched fractions.

Table 1: Extraction Parameters for this compound

Parameter Conditions
Defatting solvent Petroleum ether (1:10 w/v)
Extraction solvent Ethyl acetate (1:10 w/v)
Temperature 75°C, 2 hours
Chromatography medium C18 reversed-phase column
Elution gradient 40%–75% methanol in water

Purification and Isolation

Column Chromatography

The methanol-eluted fractions are concentrated and applied to silica gel columns for further purification. A hexane-ethyl acetate gradient (10:1 to 1:1 v/v) separates this compound from co-eluting triterpenoids. High-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD) monitors fraction purity, targeting a retention time of 14.2 minutes under C18 conditions (acetonitrile-water, 75:25 v/v).

Crystallization

Purified fractions are dissolved in ethanol and cooled to 4°C for 24 hours to induce crystallization. The crystalline product is filtered, washed with cold ethanol, and dried under vacuum (yield: 0.02%–0.05% w/w of raw biomass).

Structural Characterization

Spectroscopic Analysis

  • Mass spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 491.3 [M+H]⁺, consistent with the molecular formula C₂₈H₄₂O₇.
  • Nuclear magnetic resonance (NMR) :
    • ¹H NMR (CDCl₃, 600 MHz): δ 5.28 (t, J=6.8 Hz, H-24), 3.68 (s, OCH₃), 1.21 (s, H-30).
    • ¹³C NMR : 178.9 (C-28), 143.2 (C-13), 121.6 (C-24).

Purity Assessment

HPLC purity exceeds 95% when analyzed using a C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (acetonitrile-water, 75:25 v/v; flow rate: 1.0 mL/min; detection: 254 nm).

Challenges in Synthetic Preparation

Despite advances in triterpenoid synthesis, this compound’s complex structure—featuring a lanostane skeleton with multiple oxygenated groups—hampers de novo synthesis. Published routes for analogous compounds (e.g., ganoderic acids) involve 15–20 steps with low overall yields (<5%), making natural extraction more viable. Key hurdles include:

  • Stereoselective introduction of the C-25 methyl group.
  • Regioselective oxidation at C-3 and C-7.

Scalability and Industrial Considerations

Biomass Cultivation

Submerged fermentation of Ganoderma lucidum mycelia enhances this compound yield. Optimal conditions include:

  • Medium: Glucose (40 g/L), peptone (5 g/L), KH₂PO₄ (1 g/L).
  • Fermentation: 25°C, 150 rpm, 14 days (yield: 1.2 mg/L).

Solvent Recycling

Ethyl acetate and methanol are recovered via rotary evaporation (≥85% recovery) to reduce costs.

Q & A

Q. What validated analytical methods are recommended for quantifying methyl lucidenate G in Ganoderma species, and how do key validation parameters ensure reliability?

  • Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is widely used for triterpene quantification. For methyl lucidenate derivatives (e.g., methyl lucidenate E2 and A), linear ranges of 7.50–180.00 µg/mL with correlation coefficients (r²) ≥0.9999 are typical. Detection limits (LOD: 0.68–1.17 µg/mL; LOQ: 2.04–3.52 µg/mL) and precision (retention time SD ≤0.240 min) ensure reproducibility . Calibration curves (e.g., y = 6087.3x - 5267.7 for methyl lucidenate E2) must be validated via F-tests (p < 0.05) to confirm linearity .

Q. How can researchers differentiate this compound from structurally similar triterpenes during isolation?

  • Methodological Answer : Combine chromatographic separation (e.g., HPLC with C18 columns) and spectroscopic characterization. For methyl lucidenate analogs, UV spectra (λmax ~245–260 nm) and LC-MS/MS fragmentation patterns (e.g., m/z profiles) are critical. Structural confirmation requires 13C-NMR to resolve esterification sites and side-chain configurations, as demonstrated for methyl lucidenate F .

Q. What biological activities have been reported for methyl lucidenate derivatives, and how are these assays standardized?

  • Methodological Answer : Methyl lucidenate compounds exhibit enzyme inhibitory activity (e.g., tyrosinase inhibition via non-competitive mechanisms). Assays use purified enzymes (e.g., potato tyrosinase) with substrates like catechol. IC50 values (e.g., 32.23 µM for methyl lucidenate F) are calculated using Lineweaver-Burk plots (Vmax, Km, Ki) . Positive controls (e.g., kojic acid) and dose-response curves (≥3 replicates) are mandatory for validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analyses with inclusion criteria: (1) standardized extraction protocols (e.g., ethanol-soluble acidic components), (2) consistent bioassay conditions (pH, temperature), and (3) statistical homogeneity (I² < 50%). Confounding factors like species-specific triterpene profiles in Ganoderma must be controlled . Use funnel plots to detect publication bias .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ multi-omics approaches:
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify target protein modulation.
  • Metabolomics : LC-HRMS to track metabolic pathway disruptions.
    Validate findings via CRISPR/Cas9 knockouts of candidate pathways (e.g., MAPK/NF-κB) .

Q. How should researchers design dose-response studies to account for this compound’s solubility limitations in in vitro models?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1% v/v) validated for biocompatibility. Pre-test solubility via nephelometry. For low-soluble compounds, nanoformulations (e.g., liposomes) improve bioavailability. Include vehicle controls and report exact final concentrations (e.g., µM) rather than mass/volume units .

Q. What statistical methods are recommended for analyzing synergistic effects between this compound and other triterpenes?

  • Methodological Answer : Apply Chou-Talalay combination index (CI) analysis:
  • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
    Use CompuSyn software for dose-effect matrix calculations. Validate with isobolograms and Bliss independence models .

Data Presentation & Critical Analysis Guidelines

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer : Include raw spectral data (e.g., NMR, MS) in supplementary materials. Annotate discrepancies (e.g., solvent-induced chemical shifts) and align with IUPAC nomenclature. For unresolved signals, propose hypotheses (e.g., rotamers) and cite precedents (e.g., methyl lucidenate F’s NMR assignments) .

Q. What frameworks are used to assess the ecological validity of this compound studies in preclinical models?

  • Methodological Answer : Apply the ARRIVE 2.0 guidelines: Report animal strain-specific pharmacokinetics, sample-size justifications (power analysis), and randomization methods. Compare results to human-relevant doses using allometric scaling (e.g., body surface area normalization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl lucidenate G
Reactant of Route 2
Methyl lucidenate G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.